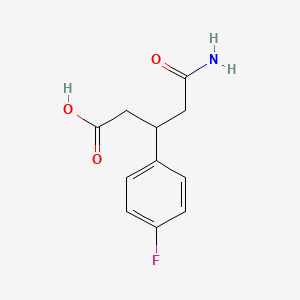

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids. It features a fluorophenyl group attached to the pentanoic acid backbone, which imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method is the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form 4-fluorocinnamic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and hydrolysis, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances bioactivity and metabolic stability, making it a valuable component in drug formulation. Notably, compounds containing fluorine often exhibit improved pharmacokinetic properties, which are essential for therapeutic efficacy .

Case Studies

- Anti-inflammatory Drugs : Research has demonstrated that this compound can be utilized in the development of anti-inflammatory and analgesic drugs. Its structural properties allow for the modification of existing drug candidates to enhance their effectiveness and reduce side effects .

- Alzheimer’s Disease Treatment : Fluorinated amino acids have been explored in the design of γ-secretase inhibitors, which are crucial for treating Alzheimer’s disease. The incorporation of such compounds into drug design has shown promising results in preclinical studies .

Biochemical Research

Investigating Metabolic Pathways

In biochemical research, this compound is used to study metabolic pathways and enzyme interactions. Researchers utilize this compound to understand disease mechanisms and identify potential therapeutic targets. Its ability to modulate enzyme activity makes it an essential tool for exploring biochemical processes .

Material Science

Enhancing Material Properties

This compound can be integrated into polymer formulations to improve thermal stability and mechanical strength. The incorporation of fluorinated compounds is known to enhance the durability and performance of materials, making them suitable for advanced applications in various industries .

| Property | Improvement Due to Fluorination |

|---|---|

| Thermal Stability | Increased resistance to heat |

| Mechanical Strength | Enhanced toughness |

| Chemical Resistance | Better performance in harsh environments |

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound contributes to the formulation of more effective and environmentally friendly agrochemicals. Its fluorine content can modify the physicochemical properties of active ingredients, improving their efficacy as herbicides and pesticides .

Analytical Chemistry

Standardization in Analytical Methods

The compound is utilized as a standard in various analytical methods, aiding in the quantification and detection of similar compounds within complex mixtures. This application is particularly important for quality control across different industries, ensuring the purity and effectiveness of chemical products .

Mécanisme D'action

The mechanism of action of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-3-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid

- 5-Amino-3-(4-bromophenyl)-5-oxopentanoic acid

- 5-Amino-3-(4-methylphenyl)-5-oxopentanoic acid

Uniqueness

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Activité Biologique

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H12FNO3

- Molecular Weight : 229.22 g/mol

- Structural Features : The compound contains an amino group, a fluorophenyl moiety, and a keto group, which contribute to its biological activity.

The mechanism of action of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its unique structural features enhance binding affinity to these targets, potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Target | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Acetylcholinesterase | Inhibition | 0.53 | Slow-binding inhibitor |

| Study 2 | Cytochrome P450 | Substrate | Not specified | Potential for drug metabolism |

| Study 3 | Protein Kinase | Modulation | Not specified | Impacts signaling pathways |

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibits acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The kinetic analysis indicated a slow-binding mechanism with a Ki value of approximately 0.53 nM, suggesting potential applications in treating neurodegenerative diseases.

- Agrochemical Applications : Research has explored the potential use of this compound in agrochemicals due to its biological activity against pests and pathogens. Its unique structure allows for selective targeting while minimizing harm to non-target species, indicating its utility in sustainable agriculture.

- Medicinal Chemistry : Investigations into the compound's role as a biochemical probe have highlighted its potential for drug development. The interaction with various molecular targets suggests that it could be optimized for therapeutic applications, particularly in oncology and neurology.

Propriétés

IUPAC Name |

5-amino-3-(4-fluorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXZXWCYAOWCSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.